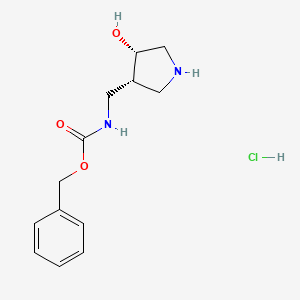

cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

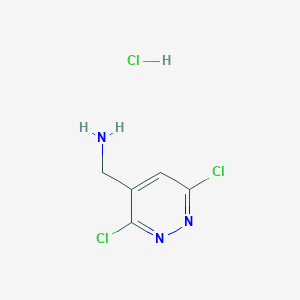

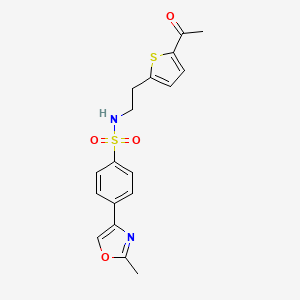

“Cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hcl” is a chemical compound with the molecular formula C13H19ClN2O3 . It is also known by the synonym “rac-benzyl ((3r,4s)-4-hydroxypyrrolidin-3-yl)carbamate” and has a CAS number of 1951439-02-3 . The compound is a white solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11+/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.27 . It is a white solid at room temperature .Applications De Recherche Scientifique

Synthesis Methodologies and Chemical Properties

Protecting Group-Free Synthesis : A study reported a protecting group-free synthesis of 2,3-cis substituted hydroxypyrrolidines. Two novel methodologies were developed for the stereoselective formation of cyclic carbamates from olefinic amines and the formation of primary amines via a Vasella/reductive amination reaction, both in aqueous media (Dangerfield, Timmer, & Stocker, 2009).

Ionic Liquids for Enzymatic Resolution : The efficient enzymatic resolution of a precursor to Indinavir, a compound related to cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate, was demonstrated in ionic liquids. This process allowed for the recovery and reuse of the catalyst and medium, highlighting a green chemistry approach to compound synthesis (Lourenço, Barreiros, & Afonso, 2007).

Catalytic Intramolecular Hydrofunctionalization : A study focused on the Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates and allenyl alcohols, leading to the formation of cyclic compounds. This research provides insight into the versatility of gold catalysis in organic synthesis (Zhang et al., 2006).

Biological Activities

- Dopamine Receptor Antagonism : YM-09151-2, a compound structurally related to cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate, was identified as a potent antagonist of D2-type dopamine receptors in the rat pituitary gland, suggesting its potential for studying dopamine's physiological roles (Meltzer, Mikuni, Simonović, & Gudelsky, 1983).

Applications in Synthesis of Complex Molecules

- Asymmetric Synthesis of Stereoisomers : The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide led to the first asymmetric syntheses of cis- and trans-4-aminopyrrolidine and tetrahydrofuran carboxylic acids, showcasing advanced techniques in the synthesis of complex chiral molecules (Bunnage et al., 2004).

Propriétés

IUPAC Name |

benzyl N-[[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-12-8-14-6-11(12)7-15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNWZAAHQLZEMU-MNMPKAIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hcl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2993564.png)

![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2993570.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide](/img/structure/B2993574.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2993579.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993586.png)